molecular formula C21H17NO B3004299 (2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide CAS No. 328539-97-5

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide

Cat. No.: B3004299
CAS No.: 328539-97-5
M. Wt: 299.373
InChI Key: DAGUGQHDMKIAPI-NTEUORMPSA-N
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Description

(2E)-N-(1,2-Dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide is an α,β-unsaturated amide derivative featuring a conjugated enamide group linked to a 1,2-dihydroacenaphthylene scaffold. The acenaphthene core contributes rigidity and aromaticity, enhancing molecular stability and influencing physicochemical properties such as melting point and solubility. This compound is of interest in medicinal chemistry due to structural similarities to bioactive enamide derivatives like cinnamamide () and thiazole-based analogs () .

Properties

IUPAC Name

(E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO/c23-20(14-9-15-5-2-1-3-6-15)22-19-13-12-17-11-10-16-7-4-8-18(19)21(16)17/h1-9,12-14H,10-11H2,(H,22,23)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAGUGQHDMKIAPI-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)C=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=C(C3=CC=CC1=C23)NC(=O)/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(2E)-N-(1,2-dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide, with a molecular formula of C21_{21}H17_{17}NO and a molecular weight of approximately 299.373 g/mol, is a compound of significant interest due to its potential biological activities. This article provides a detailed examination of its biological activity, focusing on its mechanisms, applications, and research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes:

  • A dihydroacenaphthylene moiety : Contributing to its hydrophobic characteristics.
  • A phenylprop-2-enamide group : Known for its bioactive properties.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC21_{21}H17_{17}NO
Molecular Weight299.373 g/mol
IUPAC NameThis compound
Purity~95%

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical biochemical pathways. Research indicates that it may exhibit:

  • Anticonvulsant Activity : Similar compounds have shown promise in treating epilepsy by modulating neurotransmitter release and inhibiting seizure activity.
  • Anti-inflammatory Properties : Compounds in the same class have been noted to inhibit cyclooxygenase (COX) and lipoxygenase pathways, leading to reduced inflammation.

Case Studies and Research Findings

  • Anticonvulsant Activity :
    • A study on related cinnamamide derivatives demonstrated significant anticonvulsant effects in animal models. For instance, compounds similar to this compound showed effective ED50 values in various seizure models (e.g., maximal electroshock test) .
    ModelED50 (mg/kg)
    Maximal Electroshock Test44.46 (mice, i.p.)
    6-Hz Psychomotor Seizure71.55 (mice, i.p.)
  • Anti-inflammatory Activity :
    • Similar compounds have been shown to inhibit COX and lipoxygenase enzymes effectively. For example, L651896 inhibited COX activity at concentrations significantly lower than those required for other inflammatory mediators .
  • Safety Profile :
    • In vitro studies assessing cytotoxicity in cell lines such as HepG2 and H9c2 indicated that the compound is safe at concentrations up to 100 µM, suggesting a favorable safety profile for further pharmacological exploration .

Potential Therapeutic Applications

Given its promising biological activities, this compound could be developed as a lead compound for:

  • Antiepileptic Drugs : Targeting various forms of epilepsy through modulation of neurotransmitter systems.
  • Anti-inflammatory Agents : Potential use in chronic inflammatory conditions due to its ability to inhibit key inflammatory pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

A. Thiazol-2-amine Derivatives ()

Compounds such as N-(4-Methoxyphenyl)-4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-amine (3d) and N-(4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl)benzamide (4b) feature a thiazole ring instead of the enamide group.

  • Synthesis: These derivatives are synthesized via cyclization of acyl chlorides with thioureas in ethanol, yielding 52.4–73.6% .
  • Physical Properties : Melting points range from 173.2°C (4b) to 323.1°C (3g), influenced by substituent polarity and hydrogen-bonding capacity. The target compound’s melting point is expected to fall within this range due to its rigid acenaphthene core.
  • Bioactivity : Thiazole derivatives exhibit cytotoxicity in MTT assays (e.g., 20 μM against SKRB-3 cells), likely mediated by thiazole’s ability to chelate metal ions or disrupt enzyme activity .
B. Benzamide Derivatives ()

N-(4-(1,2-Dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl)-4-methoxybenzamide (4c) and N-(4-(1,2-dihydroacenaphthylen-5-yl)-1,3-thiazol-2-yl)furan-2-carboxamide (4d) replace the enamide with benzamide or heteroaromatic carboxamide groups.

  • Hydrogen Bonding : The amide NH in these compounds forms strong hydrogen bonds (e.g., with carbonyl oxygen), as observed in their high melting points (184.9–213.8°C) . The target compound’s enamide group may exhibit similar hydrogen-bonding patterns but with enhanced resonance stabilization due to conjugation.
C. Cinnamamide Analogs ()

Cinnamamide ((2E)-3-phenylprop-2-enamide) lacks the acenaphthene moiety but shares the α,β-unsaturated enamide group.

  • Bioactivity: Cinnamamide derivatives exhibit insecticidal activity (e.g., LC₅₀ = 0.28 μg/cm² against Sitophilus zeamais), attributed to the electrophilic α,β-unsaturated carbonyl reacting with nucleophilic residues in enzymes .

Data Table: Comparative Analysis

Compound Class Example Compound Yield (%) Melting Point (°C) Key Functional Groups Bioactivity Highlights
Target Compound (2E)-N-(1,2-Dihydroacenaphthylen-5-yl)-3-phenylprop-2-enamide N/A N/A Enamide, acenaphthene Hypothesized cytotoxicity
Thiazol-2-amine Derivatives 3d () 52.4 185.4–188.6 Thiazole, methoxyphenyl Cytotoxicity (20 μM, SKRB-3)
Benzamide Derivatives 4c () 67.3 210.6–213.8 Benzamide, methoxy High melting point, HPLC 99.5%
Cinnamamide Analogs Cinnamamide () N/A N/A α,β-unsaturated enamide LC₅₀ = 0.28 μg/cm² (insecticidal)

Key Differences and Implications

This could enhance reactivity in biological systems .

Steric and Aromatic Interactions : The acenaphthene scaffold provides a larger aromatic surface than phenyl groups in cinnamamide, favoring π-π stacking with protein targets or DNA intercalation .

Synthetic Challenges : Thiazole derivatives require multistep cyclization, whereas the target compound’s synthesis may involve direct acylation of 1,2-dihydroacenaphthylen-5-amine with cinnamoyl chloride, similar to methods in .

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